3-Bromo-4-methoxyphenylacetic acid
Overview
Description
3-Bromo-4-methoxyphenylacetic acid is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is characterized by a bromine atom and a methoxy group attached to a phenylacetic acid core. This compound is often used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Target of Action
It is known to be aCYP1A2 inhibitor . Cytochrome P450 1A2 (CYP1A2) is an important enzyme in the body, primarily responsible for the metabolism of drugs and other xenobiotics .
Mode of Action
As a CYP1A2 inhibitor, it likely interacts with the CYP1A2 enzyme, potentially altering its activity and thus influencing the metabolism of certain substances within the body .
Biochemical Pathways
Given its role as a CYP1A2 inhibitor, it may impact pathways involving the metabolism of various drugs and xenobiotics .
Pharmacokinetics
3-Bromo-4-methoxyphenylacetic acid has high gastrointestinal (GI) absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . Its Log Po/w values indicate moderate lipophilicity, which can influence its distribution within the body .
Result of Action
As a CYP1A2 inhibitor, it could potentially affect the metabolism of drugs and other substances metabolized by this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxyphenylacetic acid typically involves the bromination of 4-methoxyphenylacetic acid. One common method includes the use of bromine in acetic acid, resulting in a regioselective bromination . Another method involves the reaction of 3-bromo-4-methoxybenzyl chloride with sodium cyanide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for optimizing the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methoxyphenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted phenylacetic acids.
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 3-bromo-4-methoxyphenylethanol.
Scientific Research Applications
3-Bromo-4-methoxyphenylacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
2-Bromo-4-methoxyphenylacetic acid: Similar structure but with the bromine atom at a different position.
4-Methoxyphenylacetic acid: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-4-hydroxyphenylacetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 3-Bromo-4-methoxyphenylacetic acid is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research contexts .
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTVGQUUEQTPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228112 | |
Record name | 3-Bromo-4-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774-81-2 | |
Record name | 3-Bromo-4-methoxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-4-methoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromo-4-methoxyphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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